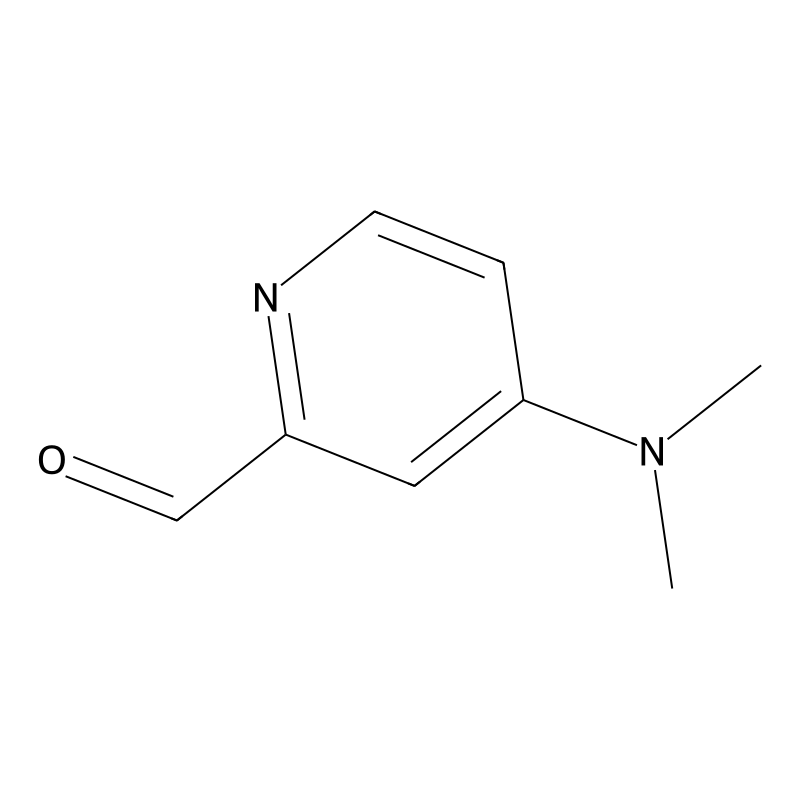4-(Dimethylamino)picolinaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(Dimethylamino)picolinaldehyde is an organic compound characterized by the molecular formula C₈H₁₀N₂O. It is a derivative of picolinaldehyde, where the hydrogen atom at the 4-position of the pyridine ring is substituted with a dimethylamino group. This compound is recognized for its diverse applications across various scientific fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of
- Oxidation: The compound can be oxidized to yield the corresponding carboxylic acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: It can undergo reduction to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The dimethylamino group can be replaced by other nucleophiles through nucleophilic substitution reactions under suitable conditions .
In biological systems, 4-(Dimethylamino)picolinaldehyde exhibits notable properties, particularly as a fluorescent probe. Its mechanism of action involves binding to metal ions, which alters its fluorescence characteristics. This interaction is mediated by the nitrogen atoms in the pyridine ring and the dimethylamino group, allowing it to coordinate effectively with various metal ions . Additionally, studies have indicated its potential antiproliferative effects in cancer research, demonstrating its utility in developing therapeutic agents .
The synthesis of 4-(Dimethylamino)picolinaldehyde typically involves the reaction of 4-(Dimethylamino)pyridine with a formylating agent. One common method employed is the Vilsmeier-Haack reaction, where 4-(Dimethylamino)pyridine reacts with phosphorus oxychloride and dimethylformamide to produce this compound. This method is favored due to its efficiency and ability to yield high-purity products .
4-(Dimethylamino)picolinaldehyde finds applications in various domains:
- Chemistry: It serves as a building block for synthesizing diverse heterocyclic compounds and acts as a ligand in coordination chemistry.
- Biology: The compound is utilized in developing fluorescent probes and sensors that detect metal ions and other analytes within biological systems.
- Industry: It is involved in producing dyes, pigments, and specialty chemicals, showcasing its versatility across different sectors .
Research on 4-(Dimethylamino)picolinaldehyde has focused on its interactions with metal ions and biological molecules. Its ability to act as a fluorescent probe enables researchers to study metal ion binding dynamics and their effects on biological processes. These studies are crucial for understanding how this compound can be utilized in biosensing applications and drug development .
4-(Dimethylamino)picolinaldehyde can be compared with several similar compounds based on structural features and reactivity:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 4-(Dimethylamino)benzaldehyde | Benzene ring instead of pyridine | More stable aromatic system; used in different reactions |
| 4-(Dimethylamino)pyridine | Lacks the formyl group | Higher basicity; often used as a nucleophilic catalyst |
| 4-(Dimethylamino)benzoic acid | Contains a carboxylic acid group | Different reactivity due to acidic nature |
| 5-(Dimethylamino)picolinaldehyde | Dimethylamino group at the 5-position | Potentially different biological activities |
| 4-(Pyrrolidin-1-yl)picolinaldehyde | Pyrrolidine ring substitution | Alters reactivity patterns significantly |
These compounds share certain chemical properties but differ significantly in their specific reactivities and applications, highlighting the unique characteristics of 4-(Dimethylamino)picolinaldehyde .








